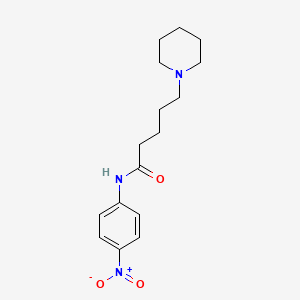
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is a chemical compound that features a nitrophenyl group attached to a piperidinyl pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide typically involves the reaction of 4-nitroaniline with 5-bromopentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The piperidinyl group can be substituted with other amines or nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Various amines or nucleophiles, often in the presence of a base
Hydrolysis: Hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: 4-Aminophenyl-5-(piperidin-1-yl)pentanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-Nitrophenylpentanoic acid and piperidine
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific receptors or enzymes, modulating their activity. The nitrophenyl group could participate in electron transfer processes, while the piperidinyl group may enhance binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
- N-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanamide
Uniqueness
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is unique due to its longer pentanamide chain, which may influence its physical properties and biological activity. The specific positioning of the nitrophenyl and piperidinyl groups can also affect its reactivity and interactions with other molecules, making it distinct from its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
90279-54-2 |
|---|---|
Molekularformel |
C16H23N3O3 |
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-5-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C16H23N3O3/c20-16(6-2-5-13-18-11-3-1-4-12-18)17-14-7-9-15(10-8-14)19(21)22/h7-10H,1-6,11-13H2,(H,17,20) |
InChI-Schlüssel |
BFRJGQLSOGYJRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


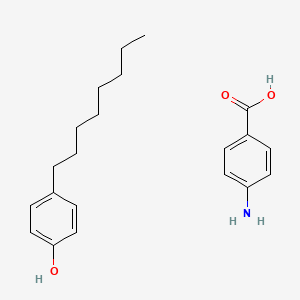
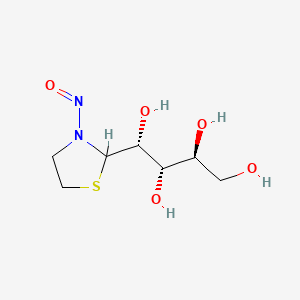

![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
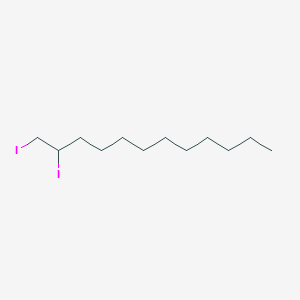
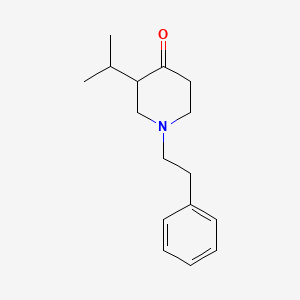
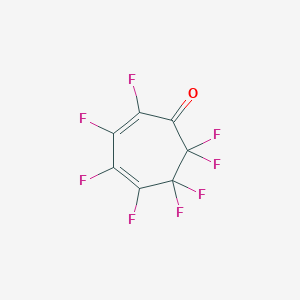
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
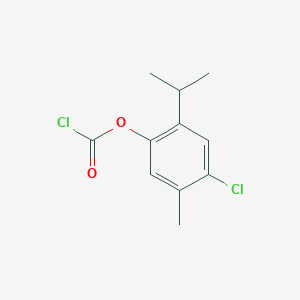

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
